molecular formula C13H11Cl B8631065 1-Chloro-3-methyl-2-vinylnaphthalene

1-Chloro-3-methyl-2-vinylnaphthalene

Cat. No.: B8631065
M. Wt: 202.68 g/mol
InChI Key: CUIQPHAYONAPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-methyl-2-vinylnaphthalene is a useful research compound. Its molecular formula is C13H11Cl and its molecular weight is 202.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11Cl

Molecular Weight

202.68 g/mol

IUPAC Name

1-chloro-2-ethenyl-3-methylnaphthalene

InChI

InChI=1S/C13H11Cl/c1-3-11-9(2)8-10-6-4-5-7-12(10)13(11)14/h3-8H,1H2,2H3

InChI Key

CUIQPHAYONAPEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C=C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-chloro-3-methylnaphthalen-2-yl trifluoromethanesulfonate (4C) (14.75 g, 45.43 mmol), tributyl(vinyl)tin (14.59 mL, 49.97 mmol) and lithium chloride (5.78 g, 136.29 mmol) was added bis(triphenylphosphine)palladium(II) dichloride under Ar. The reaction mixture was heated at 50° C. for 20 h, then heated at 90° C. for 8 h. The reaction mixture was than cooled to room temperature, diluted with ethyl acetate, washed with 5% lithium chloride solution (3×), brine and dried (MgSO4), filtered and then concentrated and purified by flash column chromatography (silica gel, 0 to 10% ethyl acetate/hexanes) to give 4D contaminated by organotin. The residue was dissolved in dichloromethane and stirred with 10% KF solution overnight. The resulting white mixture was filtered through a pad of Celite and extracted with dichloromethane (2×). The organic layer was concentrated and purified by flash column chromatography (silica gel, 0 to 10% ethyl acetate/hexanes) to give 4D as a pale yellow oil (10.1 g).
Name
1-chloro-3-methylnaphthalen-2-yl trifluoromethanesulfonate
Quantity
14.75 g
Type
reactant
Reaction Step One
Quantity
14.59 mL
Type
reactant
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

To a solution of trifluoro-methanesulfonic acid 1-chloro-3-methyl-naphthalen-2-yl ester (14.75 g, 45.43 mmol), tributyl(vinyl)tin (14.59 mL, 49.97 mmol) and lithium chloride (5.78 g, 136.29 mmol) was added dichlorobis(triphenylphosphine) palladium(II) under argon. The reaction mixture was heated at 50° C. for 20 h, then heated at 90° C. for 8 h. The reaction mixture was than cooled to room temperature, diluted with ethyl acetate, washed with 5% lithium chloride solution (3×), brine and dried (MgSO4), filtered and then concentrated and purified by flash column chromatography (silica gel, 0 to 10% ethyl acetate/hexanes) to give 1-chloro-3-methyl-2-vinyl-naphthalene contaminated by organotin. The residue was dissolved in dichloromethane and stirred with 10% KF solution overnight. The resulting white mixture was filtered through a pad of Celite and extracted with dichloromethane (2×). The organic layer was concentrated and purified by flash column chromatography (silica gel, 0 to 10% ethyl acetate/hexanes) to give 1-chloro-3-methyl-2-vinyl-naphthalene.
Name
trifluoro-methanesulfonic acid 1-chloro-3-methyl-naphthalen-2-yl ester
Quantity
14.75 g
Type
reactant
Reaction Step One
Quantity
14.59 mL
Type
reactant
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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